![molecular formula C11H12BrClN2O2S B1377751 2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide CAS No. 2197057-40-0](/img/structure/B1377751.png)

2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide

Übersicht

Beschreibung

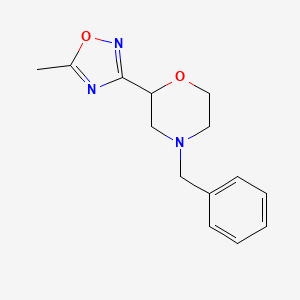

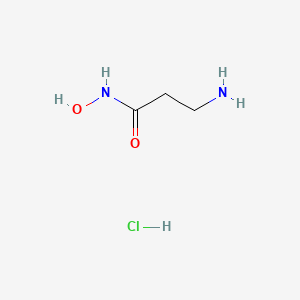

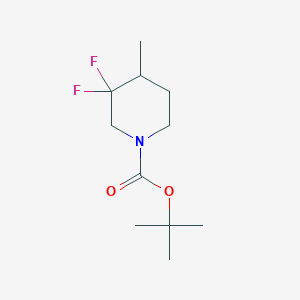

The compound “2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide” is a benzo[d]thiazol-3-ium derivative. It contains an amino group (-NH2), a chloro group (-Cl), an ethoxy-2-oxoethyl group (-OCH2CH2CO-) and a bromide ion (Br-). The presence of these functional groups suggests that the compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzo[d]thiazol-3-ium core, with the various substituents (amino, chloro, ethoxy-2-oxoethyl) attached at the 2, 6, and 3 positions, respectively. The bromide ion is likely an ionic counterion to the positively charged thiazolium ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group might participate in acid-base reactions, the chloro group could undergo nucleophilic substitution reactions, and the ethoxy-2-oxoethyl group might be involved in ester hydrolysis or Claisen condensation type reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might exhibit polarity due to the presence of polar functional groups, and it might have a certain degree of water solubility due to the presence of the amino and ethoxy groups .Wissenschaftliche Forschungsanwendungen

2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide: A Comprehensive Analysis

Antitumor and Cytotoxic Activity: Thiazole derivatives have been studied for their potential in cancer treatment due to their cytotoxic properties. Compounds similar to 2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide have demonstrated potent effects on human tumor cell lines, including prostate cancer .

Catalyst-Free Synthesis: The compound’s structure suggests potential use in catalyst-free synthesis methods, which are more environmentally friendly and cost-effective. Such methods are valuable in green chemistry for creating benzo[d]imidazo[2,1-b]thiazoles .

Chemical Intermediate: This compound could serve as an intermediate in the synthesis of other complex molecules. For example, similar thiazole compounds have been used to create Schiff base ligands for metal complexes .

Biological Activity Research: Thiazoles are known for their diverse biological activities. Research into compounds like 2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide could lead to new discoveries in pharmacology and biochemistry .

Material Science: The unique properties of thiazole compounds make them candidates for material science applications, such as the development of new polymers or coatings with specific characteristics.

Analytical Chemistry: As a compound with distinct chemical properties, it may be used as a standard or reagent in analytical chemistry procedures to identify or quantify other substances.

Educational Research: In academic settings, this compound could be used to demonstrate various chemical reactions and synthesis techniques to students studying organic chemistry.

Drug Development: Given its structure, the compound might be involved in the early stages of drug development, particularly in the synthesis of drug candidates with potential therapeutic effects.

Medicinal Chemistry of Thiazoles Catalyst-Free Synthesis Schiff Base Ligands Synthesis

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(2-amino-6-chloro-1,3-benzothiazol-3-ium-3-yl)acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S.BrH/c1-2-16-10(15)6-14-8-4-3-7(12)5-9(8)17-11(14)13;/h3-5,13H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBYWVRCNFRWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=C(SC2=C1C=CC(=C2)Cl)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride](/img/structure/B1377674.png)